N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide

Description

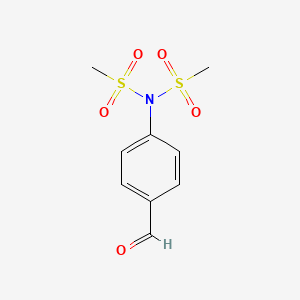

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide (molecular formula: C₉H₁₀N₂O₅S₂, molecular weight: 290.32 g/mol) is a sulfonamide derivative characterized by a 4-formylphenyl group attached to a nitrogen atom bearing two methanesulfonyl groups. This compound is notable for its dual sulfonamide functionality and electron-withdrawing formyl substituent.

Properties

IUPAC Name |

N-(4-formylphenyl)-N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S2/c1-16(12,13)10(17(2,14)15)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCCIENXTHBMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=C(C=C1)C=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide typically involves the reaction of 4-formylbenzenesulfonyl chloride with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Formylbenzoic acid.

Reduction: 4-Hydroxymethylphenylmethanesulfonylmethanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine: Explored for its role in drug design and development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Single Sulfonamide Groups

N-(4-Formylphenyl)methanesulfonamide

- Molecular Formula: C₈H₉NO₃S

- Molecular Weight : 199.23 g/mol

- Key Differences : Lacks the second methanesulfonyl group.

- Properties: Lower molecular weight and reduced steric hindrance compared to the target compound. Used as a reference standard (USP Sotalol Related Compound B) in pharmaceutical quality control .

N-Methyl-1-(4-nitrophenyl)methanesulfonamide

- Molecular Formula : C₈H₁₀N₂O₄S

- Molecular Weight : 230.25 g/mol

- Key Differences : Nitro group replaces the formyl substituent.

- Properties: Nitro group is a stronger electron-withdrawing group than formyl, increasing acidity of the sulfonamide proton. Limited reactivity in condensation reactions compared to the formyl-containing target compound .

Compounds with Dual Sulfonamide Functionality

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

- Molecular Formula : C₂₁H₂₀N₂O₅S₂

- Molecular Weight : 460.52 g/mol

- Key Differences :

- 2-Formylphenyl vs. 4-formylphenyl substitution alters electronic and steric effects.

- Toluene sulfonyl groups (bulkier) vs. methane sulfonyl groups in the target compound.

- Properties :

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Molecular Formula : C₉H₉ClN₂O₅S

- Molecular Weight : 292.70 g/mol

- Key Differences : Acetamide group replaces one sulfonamide.

- Properties :

- Chloro and nitro groups enhance electron deficiency, affecting reactivity in nucleophilic substitutions.

- Intermolecular C–H⋯O interactions create chains in the crystal lattice .

Biological Activity

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Formyl Group : This group is linked to a phenyl ring, which contributes to the compound's reactivity.

- Methanesulfonyl Group : This moiety enhances the compound's solubility and potential interactions with biological targets.

The molecular formula for this compound is , with a molecular weight of approximately 281.32 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Competitive Inhibition : The sulfonamide moiety may mimic natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Specific pathways affected include those involved in cell signaling and apoptosis .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |

| Study 2 | Anticancer Activity | Demonstrated IC50 values ranging from 10 to 20 µM in various cancer cell lines, indicating significant cytotoxic effects. |

| Study 3 | Mechanistic Studies | Identified pathways involved in apoptosis induction, including caspase activation and mitochondrial membrane potential disruption. |

These findings underscore the compound's potential as a lead for drug development in both antimicrobial and anticancer therapies.

Comparison with Similar Compounds

When compared to other compounds with similar functional groups, this compound stands out due to its unique dual functional groups (formyl and sulfonamide), which enhance its reactivity and biological activity.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Formylphenylboronic acid | Moderate antimicrobial | Used as a synthetic building block |

| Sulfanilamide | Antimicrobial | Classic sulfonamide antibiotic |

| N-Ethyl-2-(4-formylphenyl)acetamide | Limited data available | Potential for further exploration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.